REACTION_SMILES
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[CH3:1][c:2]1[n:3][o:4][c:5](-[c:7]2[cH:8][cH:9][c:10]([C:11](=[O:12])[O:13][CH3:14])[cH:15][cH:16]2)[n:6]1.[CH:26]([OH:27])([CH3:28])[CH3:29].[Li+:17].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[OH-:18].[OH2:25]>>[CH3:1][c:2]1[n:3][o:4][c:5](-[c:7]2[cH:8][cH:9][c:10]([C:11](=[O:12])[OH:13])[cH:15][cH:16]2)[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(-c2nc(C)no2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1noc(-c2ccc(C(=O)O)cc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |